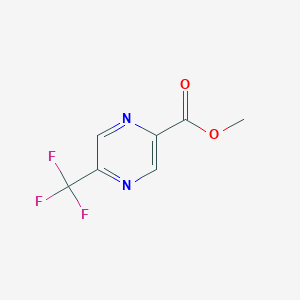

Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate

Description

Contextualization of Pyrazine (B50134) Derivatives in Heterocyclic Chemistry

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in organic chemistry. google.com Its derivatives are ubiquitous in nature, contributing to the aromas of many foods, and are also found in a plethora of synthetic molecules with diverse applications. google.com The presence of the two nitrogen atoms in the pyrazine ring significantly influences its electronic properties, rendering the ring electron-deficient and susceptible to nucleophilic substitution reactions.

This inherent reactivity, combined with the ability to form hydrogen bonds and coordinate with metal ions, makes pyrazine derivatives invaluable in the design of biologically active compounds. google.com Indeed, the pyrazine nucleus is a key component in numerous pharmaceuticals, exhibiting a wide range of therapeutic activities including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comphcog.com Furthermore, pyrazine derivatives serve as crucial ligands in coordination chemistry and as building blocks in materials science.

Significance of Trifluoromethylated Organic Compounds in Modern Chemical Science

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physicochemical and biological properties. The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can impact the acidity, basicity, and reactivity of the parent molecule.

In the realm of medicinal chemistry and agrochemistry, the trifluoromethyl group is often incorporated to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to an increased in vivo half-life of a drug or pesticide. nih.gov Consequently, a vast number of commercially successful pharmaceuticals and agrochemicals feature this important functional group. nih.govnih.gov

Research Landscape of Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate

The research landscape of this compound is primarily centered on its role as a key intermediate in the synthesis of complex, biologically active molecules. Its utility stems from the strategic placement of the reactive trifluoromethyl and methyl ester groups on the electron-deficient pyrazine core.

A prominent example of its application is in the synthesis of the fungicide Pyraziflumid. ccspublishing.org.cn In the synthetic route to this agrochemical, this compound serves as a crucial building block, undergoing further chemical transformations to construct the final complex structure. ccspublishing.org.cn This highlights the compound's importance in the development of modern crop protection agents.

Beyond its established role in the synthesis of Pyraziflumid, the trifluoromethyl-pyrazine carboxylate scaffold is being explored for the development of other novel compounds. Research into derivatives has shown potential for a range of biological activities, including anticancer and herbicidal properties. mdpi.commdpi.com While many studies may start from the corresponding carboxylic acid, the methyl ester is a direct and often preferred precursor for amide bond formation and other modifications, making it a central compound in the exploration of this chemical space. The strategic combination of the pyrazine ring's inherent biological relevance and the property-enhancing effects of the trifluoromethyl group positions this compound as a compound of significant interest for future research and development in both medicinal and agrochemical chemistry.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C₇H₅F₃N₂O₂ |

| Molecular Weight | 206.12 g/mol |

| CAS Number | 126320-77-0 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| IUPAC Name | This compound |

This data is compiled from various chemical supplier databases and may vary slightly between different sources.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(trifluoromethyl)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-12-5(3-11-4)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFOPBNAYTWETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations

Ester Hydrolysis Reactions

The hydrolysis of the methyl ester group in Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate to the corresponding carboxylic acid, 5-(trifluoromethyl)pyrazine-2-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions. While direct literature on the hydrolysis of this specific molecule is not abundant, analogous transformations of similar pyrazine (B50134) esters are well-documented. For instance, the hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid has been efficiently achieved using lithium hydroxide (B78521) (LiOH) in an aqueous medium. jocpr.comresearchgate.net This method is noted for its green chemistry profile, avoiding the use of organic solvents during the reaction and workup. jocpr.com

The general conditions for such a hydrolysis reaction are presented in the table below, adapted from the procedure for the chloro-analogue.

Table 1: Representative Conditions for Ester Hydrolysis

The resulting 5-(trifluoromethyl)pyrazine-2-carboxylic acid is a crucial intermediate for the synthesis of amides and other derivatives.

Amidation and Related Condensation Reactions

The formation of pyrazinecarboxamides from this compound is a key transformation for generating biologically active molecules. The most common route involves a two-step process: initial hydrolysis of the methyl ester to the carboxylic acid, followed by conversion to an activated species (such as an acid chloride) and subsequent reaction with an amine.

The general procedure for the synthesis of pyrazinecarboxamides involves the reaction of the corresponding pyrazine-2-carboxylic acid with a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the pyrazine-2-carbonyl chloride. This activated intermediate is then reacted with a primary or secondary amine to yield the desired amide. This methodology has been used to synthesize a wide range of substituted pyrazinecarboxamides with potential biological activities.

Table 2: General Two-Step Procedure for Pyrazinecarboxamide Formation

The pyrazine ring in this compound is highly electron-deficient due to the presence of two nitrogen atoms and the strongly electron-withdrawing trifluoromethyl group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present. nih.gov While the parent molecule lacks an inherent leaving group, its halogenated derivatives are expected to be highly reactive towards nucleophiles.

For instance, in polyfluoroarenes, which are also highly electron-deficient, SNAr reactions with N-nucleophiles like phenothiazine (B1677639) proceed efficiently. nih.gov The reaction of phenothiazine with octafluorotoluene, which contains a trifluoromethyl group, results in the selective substitution of the fluorine atom para to the trifluoromethyl group. nih.gov This suggests that a halogenated derivative of this compound would readily react with various O- and N-nucleophiles.

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, the pyrazine ring must first be functionalized with a suitable leaving group, typically a halogen atom such as chlorine or bromine.

A plausible synthetic route to enable cross-coupling reactions would involve the halogenation of the pyrazine ring. For example, the synthesis of 2-bromo-3-chloro-5-(trifluoromethyl)pyrazine (B12499965) involves the bromination of 3-chloro-5-(trifluoromethyl)pyrazine. This indicates that halogenation of the pyrazine core is a feasible strategy. A patent describes a method for preparing 3-halogeno-5-methylpyrazine-2-carboxylic acid from 3-hydroxy-5-methylpyrazine-2-carboxylic acid using a halogenating agent, which could be a relevant approach for introducing a halogen at the 3-position of the target molecule's carboxylic acid precursor. google.com

The Suzuki cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. Once a halogenated derivative of this compound is obtained (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyrazine-2-carboxylate), it can serve as a substrate for Suzuki coupling.

The reactivity of halogenated pyrazines in Suzuki reactions is well-established. For example, 2-chloropyrazine (B57796) has been successfully coupled with various arylboronic acids using palladium catalysts. researchgate.net These reactions often proceed with low catalyst loading and can be performed under environmentally friendly aqueous conditions.

Table 3: Representative Conditions for Suzuki Cross-Coupling of a Halogenated Pyrazine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. Similar to the Suzuki reaction, this transformation requires a halogenated derivative of this compound as the starting material.

The Buchwald-Hartwig amination of heteroaryl chlorides, including chloropyrazines, has been demonstrated to be an effective method for synthesizing amino-substituted heterocycles. researchgate.netresearchgate.net These reactions are typically carried out using a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of a Halogenated Pyrazine

Kumada-Corriu Coupling Reactions

The Kumada-Corriu coupling, a pioneering transition metal-catalyzed cross-coupling reaction, facilitates the formation of carbon-carbon bonds by reacting a Grignard reagent with an organic halide. organic-chemistry.org This reaction is a powerful tool for the alkylation or arylation of heteroaromatic systems, including pyrazine derivatives. The general mechanism involves the oxidative addition of the halide to a nickel(II) or palladium(II) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

For pyrazine substrates, such as a chloro-pyrazine derivative, the Kumada-Corriu coupling offers a direct method for introducing new substituents onto the pyrazine ring. For instance, the coupling of 2-chloro-5-trifluoromethoxypyrazine with Grignard reagents has been demonstrated as a viable synthetic route. nih.gov The highly electron-deficient nature of the pyrazine ring makes halogenated pyrazines suitable substrates for such cross-coupling reactions. nih.gov

A significant challenge in Kumada-Corriu couplings is managing the chemoselectivity, especially with substrates bearing sensitive functional groups like esters, which can potentially react with the highly nucleophilic Grignard reagent. organic-chemistry.org Strategies to mitigate this include controlling the rate of addition of the Grignard reagent to match the rate of the oxidative addition step. This slow addition technique ensures that the concentration of the Grignard reagent remains low, minimizing side reactions with the ester group present in this compound. organic-chemistry.org

The choice of catalyst and ligands is also crucial. While various nickel and palladium catalysts are effective, the use of specific ligands can enhance reactivity and selectivity. For heteroaromatic substrates, N-heterocyclic carbene (NHC) based nickel complexes and catalysts supported by phosphine oxides have shown particular efficacy. organic-chemistry.orgresearchgate.net

Table 1: Key Features of Kumada-Corriu Coupling Relevant to Pyrazine Derivatives

| Feature | Description | Relevance to this compound |

|---|---|---|

| Reactants | Organic Halide (e.g., Chloro-pyrazine) + Grignard Reagent (R-MgX) | The chlorine or bromine atom on a pyrazine precursor can be substituted. |

| Catalyst | Typically Ni or Pd complexes (e.g., (dppe)NiCl₂) mdpi.com | Essential for activating the C-Halogen bond on the pyrazine ring. |

| Mechanism | Oxidative Addition -> Transmetalation -> Reductive Elimination | The fundamental catalytic cycle enabling C-C bond formation. |

| Challenges | Functional group tolerance (e.g., esters) organic-chemistry.org | The methyl ester group is susceptible to nucleophilic attack by the Grignard reagent. |

| Solutions | Slow addition of Grignard reagent, catalyst/ligand optimization organic-chemistry.org | Helps to achieve chemoselective coupling without destroying the ester functionality. |

Sonogashira Coupling Reactions

The Sonogashira coupling is a versatile and widely used cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This methodology is highly applicable to the functionalization of halogenated pyrazines, providing a direct route to alkynyl-substituted pyrazines.

Chloropyrazines have proven to be excellent substrates for Sonogashira cross-coupling reactions. rsc.org For a molecule like this compound, a halogenated precursor (e.g., Methyl 5-(trifluoromethyl)-X-pyrazine-2-carboxylate, where X is Cl, Br, or I) would be reacted with a terminal alkyne. The reaction proceeds under relatively mild conditions, which is advantageous for preserving the ester and trifluoromethyl functional groups. wikipedia.org

The catalytic cycle involves two interconnected parts. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation from the copper acetylide and reductive elimination to give the final product. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is facilitated by the amine base. libretexts.org

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be beneficial in preventing the homocoupling of alkynes (Glaser coupling), a common side reaction. rsc.org The reaction tolerates a wide range of functional groups on both the pyrazine and the alkyne coupling partners, making it a powerful tool for generating diverse molecular structures. rsc.org For example, N-(3-Chloropyrazin-2-yl)-methanesulfonamide has been successfully coupled with various acetylenes under classical Sonogashira conditions. rsc.org

Table 2: Typical Conditions for Sonogashira Coupling of a Halogenated Pyrazine

| Component | Example | Purpose |

|---|---|---|

| Pyrazine Substrate | Methyl 6-chloro-5-(trifluoromethyl)pyrazine-2-carboxylate | Aryl halide coupling partner |

| Alkyne | Phenylacetylene | Terminal alkyne coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle libretexts.org |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide organic-chemistry.org |

| Base | Et₃N, piperidine, pyrrolidine | Deprotonates the terminal alkyne and neutralizes HX formed wikipedia.org |

| Solvent | THF, DMF | Provides a suitable reaction medium |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key functional group in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. mdpi.com It is strongly electron-withdrawing and highly lipophilic. The carbon-fluorine bonds are exceptionally strong, making the CF₃ group generally inert and stable to many chemical transformations, including heating and acidic or basic conditions. nih.govmdpi.com

Direct transformation of the trifluoromethyl group on an aromatic or heteroaromatic ring is challenging and not commonly performed. Its stability is often leveraged, with reactions being directed at other positions on the molecule. nih.gov For instance, in cross-coupling reactions performed on 2-chloro-5-trifluoromethoxypyrazine, the trifluoromethoxy group (which has similar stability to the trifluoromethyl group) remains intact while the chlorine atom is substituted. nih.gov

While direct functionalization is rare, the powerful electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the pyrazine ring. It deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr). A halogen atom located ortho or para to the CF₃ group would be highly susceptible to displacement by nucleophiles.

In some specific cases, reactions involving the CF₃ group can be induced under harsh conditions or through radical pathways, but these are not standard synthetic transformations. For most synthetic applications involving this compound, the CF₃ group is considered a stable spectator group whose primary role is to modulate the electronic properties of the pyrazine core. mdpi.com

Derivatization Strategies for Enhancing Molecular Diversity

Enhancing the molecular diversity of a core structure like this compound is crucial for exploring structure-activity relationships in drug discovery and materials science. Several derivatization strategies can be employed, targeting the pyrazine ring or the methyl ester functionality.

Modification of the Ester Group: The methyl ester is a versatile handle for derivatization.

Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid (5-(trifluoromethyl)pyrazine-2-carboxylic acid) provides a key intermediate.

Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides.

Transesterification: Reaction with different alcohols under acidic or basic conditions can produce a variety of esters.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, providing a hydroxymethyl group that can be further functionalized (e.g., etherification, oxidation).

Functionalization of the Pyrazine Ring: Assuming a halogenated precursor is available, the pyrazine ring can be functionalized using various cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl substituents. researchgate.net

Stille Coupling: Coupling with organostannanes.

Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles (amines, amides) to form C-N bonds. nih.gov

The aforementioned Kumada-Corriu and Sonogashira couplings also serve as key derivatization tools.

Modification of Ring Substituents:

Bromination: If a methyl group were present on the ring, it could be brominated using N-bromosuccinimide (NBS) to create a benzylic-type bromide, which is a versatile synthetic handle. researchgate.net

Hydrogenation: Existing double bonds in substituents could be reduced via hydrogenation. researchgate.net

These strategies allow for the systematic modification of the parent compound at multiple positions, enabling the generation of a large and diverse library of analogues for further investigation.

Table 3: Summary of Derivatization Strategies

| Strategy | Target Functional Group | Key Reactions | Potential New Functional Groups |

|---|---|---|---|

| Ester Modification | -COOCH₃ | Hydrolysis, Amidation, Reduction | -COOH, -CONR₂, -CH₂OH |

| Ring Functionalization | C-Halogen | Suzuki, Buchwald-Hartwig, Sonogashira | -Aryl, -NR₂, -Alkynyl |

| Substituent Modification | -CH₃ (hypothetical) | Radical Bromination (NBS) | -CH₂Br |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Specific nuclei within a molecule resonate at characteristic frequencies when placed in a strong magnetic field, offering insights into their chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is utilized to determine the number, connectivity, and chemical environment of hydrogen atoms within a molecule. Despite a thorough search of available scientific literature, specific experimental ¹H NMR data for Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal, revealing the carbon skeleton. A comprehensive literature search did not yield any experimental ¹³C NMR data for this compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a specialized NMR technique highly sensitive to the presence and environment of fluorine atoms. Given the trifluoromethyl group in the target compound, ¹⁹F NMR would be a critical tool for its characterization. However, no specific ¹⁹F NMR spectroscopic data for this compound was found in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation patterns. While the molecular weight of this compound is known to be 206.12 g/mol , specific experimental mass spectrometry data, including fragmentation patterns, were not available in the public domain at the time of this review.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the compound. A search for the experimental IR spectrum of this compound did not yield any specific data.

X-ray Crystallography for Structural Elucidation of Related Compounds

Research into the crystal structure of Methyl pyrazine-2-carboxylate (B1225951) has revealed that the molecule is approximately planar. nih.govscienceopen.com This planarity is indicative of an efficient π-conjugation across the molecule. scienceopen.com In the crystalline state, the molecules are connected through weak intermolecular C—H⋯O and C—H⋯N interactions, forming a three-dimensional network. nih.govscienceopen.com Similarly, the structure of Methyl 5-methylpyrazine-2-carboxylate shows that the non-hydrogen atoms are nearly coplanar. researchgate.net The crystal packing of this compound is stabilized by C—H⋯N and C—H⋯O hydrogen bonds, which create molecular layers. researchgate.net

Furthermore, the coordination of pyrazine-2-carboxylate to metal centers has been investigated, providing information on its chelating properties. sc.edutandfonline.com Studies on compounds like pyrazine-2,5-dicarboxylic acid dihydrate and 2-benzoyl-3-aminopyrazine further contribute to the understanding of substituent effects on the pyrazine (B50134) core's structure and the resulting intermolecular interactions. researchgate.netresearchgate.net

The crystallographic data for these related compounds are summarized in the table below, offering a comparative look at their key structural parameters.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |

| Methyl pyrazine-2-carboxylate | C₆H₆N₂O₂ | Orthorhombic | Pna2₁ | 3.865 | 6.690 | 24.92 | 90 | 644.4 | nih.gov |

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | C₁₁H₁₀N₄O | Monoclinic | P2₁/c | nih.gov | |||||

| M(pca)₃ (M=Co, Cr, Rh) | Monoclinic | C2/c | sc.edu | ||||||

| [CuCl(pzCO₂)] | Monoclinic | Pc | tandfonline.com | ||||||

| Pyrazine-2,5-dicarboxylic acid dihydrate | C₆H₄N₂O₄·2H₂O | Triclinic | P1 | 5.255 | 6.907 | 6.951 | researchgate.net |

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations would focus on the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Electrophilicity Index and Chemical Reactivity DescriptorsGlobal reactivity descriptors, derived from the HOMO and LUMO energies, help to quantify the chemical reactivity of a molecule. Key descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters would be calculated to predict how Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate might interact with other reagents in a chemical reaction.

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data. By calculating the vibrational frequencies using methods like DFT, a simulated FT-IR and FT-Raman spectrum can be generated. This simulation aids in the assignment of vibrational modes observed in experimental spectra, such as the stretching and bending of specific bonds (e.g., C=O, C-F, C-N, and aromatic C-H). Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode to the corresponding molecular motion.

Conformational Analysis and Stability Studies

The three-dimensional structure of this compound, particularly the orientation of the methyl carboxylate group relative to the pyrazine (B50134) ring, would be investigated through conformational analysis. Computational methods can be used to scan the potential energy surface by rotating key dihedral angles to identify the most stable conformers (energy minima). The relative energies of different conformers determine their population at a given temperature. Such studies are essential for understanding how the molecule's shape influences its physical properties and biological interactions.

Quantum Chemical Property Determination

Beyond the properties mentioned above, quantum chemical calculations can determine a wide range of other molecular characteristics. This includes the distribution of electron density, molecular electrostatic potential (MEP) maps that identify electron-rich and electron-poor regions of the molecule, and dipole moments. These calculated properties provide a comprehensive electronic and structural profile of this compound, which is invaluable for predicting its behavior in various chemical environments.

Molecular Modeling and Docking Studies (focused on scaffold interactions)

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a specific biological target, such as a protein or enzyme. While specific docking studies for this compound are not extensively documented in publicly available literature, the interactions of the core pyrazine-2-carboxylate (B1225951) scaffold have been investigated in the context of various derivatives. These studies provide valuable insights into the potential binding modes and key interactions that this chemical moiety can form within a protein's active site.

The pyrazine ring, a key component of the scaffold, is an aromatic heterocycle containing two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues (such as the backbone N-H of amino acids) in a protein's binding pocket. Furthermore, the planar nature of the pyrazine ring allows for favorable π-π stacking or π-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

The carboxylate group, in its ester form as a methyl carboxylate, introduces a polar region to the molecule. The carbonyl oxygen of the ester is a potent hydrogen bond acceptor, capable of forming strong hydrogen bonds with amino acid residues like arginine, lysine, or serine. The methyl group itself can engage in hydrophobic or van der Waals interactions with nonpolar residues in the active site.

The trifluoromethyl (-CF3) group at the 5-position of the pyrazine ring is a significant modulator of the molecule's electronic properties and binding interactions. The strong electron-withdrawing nature of the fluorine atoms can influence the charge distribution of the pyrazine ring, potentially enhancing its ability to participate in certain interactions. Moreover, the trifluoromethyl group is highly lipophilic and can form strong hydrophobic interactions, often fitting into specific hydrophobic pockets within the enzyme's active site. In some cases, the fluorine atoms can also participate in weaker, non-covalent interactions known as halogen bonds.

Several studies on related pyrazine-2-carboxylic acid derivatives have highlighted the importance of this scaffold in binding to various enzymes. For instance, derivatives of pyrazine-2-carboxylic acid have been docked into the active site of Mycobacterium tuberculosis InhA protein, a key enzyme in fatty acid biosynthesis. semanticscholar.orgresearchgate.net In these models, the pyrazine nitrogen and the carboxylate oxygen atoms were often found to be critical for anchoring the molecule within the active site through hydrogen bonding. semanticscholar.orgresearchgate.net Similarly, molecular docking studies of pyrazine-2-carboxamide derivatives with tyrosine kinases have demonstrated the role of the pyrazine scaffold in establishing key interactions within the ATP-binding site. ajchem-a.com

A hypothetical docking scenario for this compound, based on the behavior of similar scaffolds, would likely involve a combination of the interactions detailed above. The precise binding mode would, of course, be dependent on the specific topology and amino acid composition of the target protein's active site.

Table 1: Potential Interactions of the this compound Scaffold in a Protein Binding Site

| Molecular Feature | Potential Interacting Amino Acid Residues | Type of Interaction |

| Pyrazine Ring Nitrogen | Serine, Threonine, Asparagine, Glutamine, Histidine | Hydrogen Bond Acceptor |

| Pyrazine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | π-π Stacking, π-Cation |

| Methyl Ester Carbonyl | Arginine, Lysine, Serine, Threonine, Tyrosine | Hydrogen Bond Acceptor |

| Methyl Group | Alanine, Valine, Leucine, Isoleucine, Methionine | Hydrophobic/van der Waals |

| Trifluoromethyl Group | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic/Lipophilic |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling and optical switching. Organic molecules with extended π-conjugation and significant charge asymmetry often display notable NLO properties. The investigation of these properties is crucial for the development of new materials for applications in optoelectronics and photonics.

While there is a lack of specific experimental or theoretical studies on the NLO properties of this compound, the electronic characteristics of its core structure suggest a potential for NLO activity. The pyrazine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms. The trifluoromethyl group is a strong electron-withdrawing group, further enhancing the electron-deficient nature of the pyrazine ring. Conversely, the methyl carboxylate group can act as a weaker electron-withdrawing group.

Theoretical investigations, often employing Density Functional Theory (DFT), are a common approach to predict and understand the NLO properties of organic molecules. upce.cztandfonline.com These studies typically calculate key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of a molecule.

For a molecule to exhibit significant second-order NLO properties, it must possess a non-centrosymmetric charge distribution. The substitution pattern on the pyrazine ring in this compound is asymmetric, which is a prerequisite for a non-zero β value. The presence of the strong electron-withdrawing trifluoromethyl group and the methyl carboxylate group on the pyrazine ring creates a permanent dipole moment and could lead to a significant intramolecular charge transfer upon excitation, a key factor for NLO activity.

Studies on other pyrazine derivatives have demonstrated their potential as NLO materials. rsc.orgresearchgate.net For instance, pyrazine derivatives with donor-acceptor architectures have been shown to exhibit considerable third-order NLO responses. tandfonline.comrsc.org The introduction of electron-donating and electron-accepting groups on the pyrazine ring can enhance the intramolecular charge transfer and, consequently, the hyperpolarizability. tandfonline.com While this compound primarily features electron-withdrawing groups, the asymmetry in their electron-withdrawing strength and their specific placement on the ring could still result in a notable NLO response.

Further theoretical and experimental studies, such as Hyper-Rayleigh Scattering (HRS) experiments, would be necessary to quantify the NLO properties of this compound. Such studies would provide valuable data on its hyperpolarizability and its potential for use in NLO applications.

Table 2: Key Parameters in the Theoretical Investigation of NLO Properties

| Parameter | Symbol | Significance |

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. A non-zero dipole moment is necessary for second-order NLO activity. |

| Polarizability | α | The measure of how easily the electron cloud of a molecule can be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. Higher values indicate stronger NLO activity. |

Applications in Organic Synthesis and Functional Material Development

Role as a Synthetic Building Block for Complex Molecules

The primary role of Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate in organic synthesis is that of a key building block for constructing more complex molecular architectures. The pyrazine (B50134) core, enhanced by the trifluoromethyl group, provides a stable and functional scaffold that can be elaborated through reactions involving the methyl ester group.

A significant example of its application is in the synthesis of novel carboxamides, which are important classes of compounds in medicinal and agricultural chemistry. The ester functional group is readily converted into an amide via reaction with appropriate amines. This transformation is central to its use in creating target molecules with specific biological activities. For instance, it serves as the foundational pyrazine-containing fragment in the synthesis of the fungicide Pyraziflumid. In this synthesis, the methyl ester is reacted directly with a substituted biphenyl (B1667301) amine in the presence of a base to form the final amide product, demonstrating its utility as a direct precursor to a complex active ingredient.

Intermediates in the Synthesis of Agrochemicals

The most prominent and well-documented application of this compound is as a crucial intermediate in the production of modern agrochemicals. The combination of the pyrazine heterocycle and the trifluoromethyl group is a known toxophore in many successful fungicides, and this compound provides an efficient route to incorporate this moiety.

Its role is exemplified in the synthesis of Pyraziflumid, a novel succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide. researchgate.netnih.gov Pyraziflumid is chemically characterized by its N-(3′,4′-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide structure. researchgate.net The synthesis involves the direct reaction of Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (an isomer and synonym of the subject compound) with 3′,4′-difluorobiphenyl-2-amine. nih.gov This reaction can be performed under basic conditions, for example, using sodium methoxide (B1231860) in a solvent like N,N-dimethylacetamide, to yield the final fungicide product. nih.gov This direct conversion underscores the compound's value as a late-stage intermediate, streamlining the synthesis of the complex agrochemical. nih.govachemblock.com

The synthesis of the pyrazine building block itself can be achieved through several routes, including the cyclization and aromatization of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate with ethylenediamine (B42938), which is then converted to the methyl ester. achemblock.combeilstein-journals.org

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate | 3′,4′-difluorobiphenyl-2-amine | Sodium methoxide (base), N,N-dimethylacetamide (solvent), Room Temperature | Pyraziflumid | nih.gov |

Precursors for Fluorinated Heterocycles (e.g., Fluorinated Pyrazoles)

The synthesis of fluorinated heterocycles is a major focus in medicinal and materials chemistry due to the unique properties imparted by fluorine atoms. While building blocks containing trifluoromethyl groups are frequently used to construct other heterocyclic systems like fluorinated pyrazoles, the specific use of this compound for this purpose via ring transformation is not widely documented in scientific literature.

Typically, the synthesis of trifluoromethyl-substituted pyrazoles involves the cyclocondensation of hydrazine (B178648) derivatives with 1,3-bielectrophiles such as trifluoromethylated β-diketones or enones. researchgate.net Another common method is the [3+2] cycloaddition of trifluoromethylated nitrile imines with alkenes or alkynes. beilstein-journals.org

Although the pyrazine ring can, under certain conditions, undergo ring transformation reactions upon reaction with nucleophiles like hydrazine, specific examples detailing the conversion of this compound into fluorinated pyrazoles or other heterocycles are not prominently reported. Its primary synthetic utility remains centered on modifications of its side chains rather than the alteration of the heterocyclic core itself.

Contribution to Supramolecular Chemistry (e.g., Metal-Organic Frameworks, Molecular Co-crystals)

In the field of supramolecular chemistry, heterocyclic carboxylic acids are extensively used as organic linkers to construct Metal-Organic Frameworks (MOFs) or as co-formers in the engineering of molecular co-crystals. The pyrazine moiety, with its two nitrogen atoms, can act as a coordinating ligand, while the carboxylate group (obtained from the hydrolysis of the methyl ester) is a classic binding site for metal ions in MOFs.

However, a specific investigation into the use of 5-(trifluoromethyl)pyrazine-2-carboxylic acid (the hydrolyzed form of the title compound) as a linker in the synthesis of MOFs or as a component in molecular co-crystals is not extensively described in the available literature. While MOFs based on pyrazine tetracarboxylic acid and other functionalized pyrazine dicarboxylates have been synthesized and studied for applications like gas separation, the inclusion of a trifluoromethyl group on a pyrazine monocarboxylate linker is less common. rsc.orgresearchgate.net The electronic properties of the trifluoromethyl group could potentially influence the resulting framework's properties, but this remains an area with limited specific research examples for this particular molecule.

Medicinal Chemistry Research Perspectives Excluding Clinical Data

Scaffold Design for Ligand Development

The pyrazine (B50134) ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com The specific structure of Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate, featuring a trifluoromethyl group and a methyl ester, offers a unique combination of properties for ligand design. The highly electron-deficient nature of the pyrazine system makes it amenable to various chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions, allowing for the synthesis of diverse compound libraries. nih.gov

The trifluoromethyl (CF3) group is a critical feature of this scaffold. It is widely used in medicinal chemistry to enhance metabolic stability, improve cell permeability, and increase binding affinity. acs.org The CF3 group's strong electron-withdrawing nature can significantly influence the electronic properties of the pyrazine ring, potentially enhancing interactions with biological targets. nih.gov For instance, in the design of novel dual c-Met/VEGFR-2 inhibitors, a trifluoromethyl-1H-pyrazole moiety was shown to contribute to potent cytotoxicity, indicating the value of the CF3 group in designing targeted therapies. frontiersin.org

Furthermore, the pyrazine-2-carboxylate (B1225951) core is a key structural motif in various therapeutic agents. Research on derivatives of pyrazinecarboxylic acid has led to the development of potential antimycobacterial drugs. cuni.cz The acs.orgcuni.cznih.govtriazolo[4,3-a]pyrazine core, a related scaffold, has been identified as an active pharmacophore in the development of antitumor agents, further highlighting the importance of the pyrazine nucleus in generating biologically active molecules. frontiersin.org The combination of the pyrazine ring, the trifluoromethyl group, and the modifiable ester function makes this compound a promising starting point for the development of new ligands targeting a wide range of diseases.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For pyrazine-based compounds, SAR studies have provided critical insights for optimizing potency and selectivity. While specific SAR data for this compound is not extensively documented in publicly available literature, studies on analogous compounds offer valuable predictive information.

Research on triazolo[4,3-a]pyrazine derivatives as antibacterial agents has demonstrated the importance of the core heterocycle. It is suggested that at physiological pH, protonated nitrogen heterocycles can form π-cation interactions with the amino acid carbonyl groups of bacterial enzymes like DNA gyrase, which is beneficial for antibacterial effects. nih.gov

In the development of dual c-Met/VEGFR-2 inhibitors based on a acs.orgcuni.cznih.govtriazolo[4,3-a]pyrazine scaffold, several key SAR observations were made. The introduction of a trifluoromethyl group as part of a five-membered ring linker resulted in compounds with excellent antiproliferative activity. frontiersin.org The data below illustrates the impact of different substituents on the inhibitory activity against c-Met kinase and various cancer cell lines.

| Compound | Linker Moiety | c-Met Kinase IC₅₀ (µM) | A549 Cell Line IC₅₀ (µM) | MCF-7 Cell Line IC₅₀ (µM) | HeLa Cell Line IC₅₀ (µM) |

|---|---|---|---|---|---|

| 17a | 5-methylthiazole | 0.055 | 1.27 ± 0.11 | 1.53 ± 0.19 | 1.98 ± 0.21 |

| 17e | 5-(trifluoromethyl)-1H-pyrazole | 0.077 | 1.15 ± 0.13 | 1.33 ± 0.15 | 1.67 ± 0.18 |

| 17l | 4-methyl-5-(trifluoromethyl)-1H-pyrazole | 0.026 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |

| Data sourced from Frontiers in Chemistry. frontiersin.org |

This data clearly indicates that modifications to the scaffold, particularly the introduction and positioning of a trifluoromethyl group, can significantly enhance biological activity. Compound 17l , with a 4-methyl-5-(trifluoromethyl)-1H-pyrazole linker, showed the most potent inhibition of c-Met kinase and the strongest antiproliferative effects across all tested cell lines. frontiersin.org These findings suggest that the trifluoromethyl group on the pyrazine ring of this compound is likely a key contributor to its potential biological activity and that modifications at the ester position could be a fruitful avenue for analog synthesis and SAR exploration.

Prodrug Concept Exploration with Ester Moieties

The methyl ester moiety of this compound presents a classic opportunity for prodrug design. Carboxylic acids are common functional groups in drugs but can suffer from poor oral absorption due to their tendency to be ionized at physiological pH, which limits their membrane permeability. ebrary.net Esterification is a widely used strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing absorption. researchgate.net

Once absorbed, the ester prodrug can be hydrolyzed by ubiquitous esterase enzymes in the body to release the active carboxylic acid parent drug. ebrary.net This approach has been successfully applied to numerous marketed drugs.

In the context of pyrazine derivatives, this concept has been demonstrated. Studies on pyrazinecarboxylic acid derivatives as potential antimycobacterial agents have shown that methyl and propyl esters can act as prodrugs. cuni.cz The ester moiety increases the lipophilicity of the compound, which is thought to enhance its penetration through the lipophilic cell wall of mycobacteria. cuni.cz Upon entry, the ester is hydrolyzed to the free acid, which exerts its therapeutic effect. A key finding was that when a highly active propyl ester derivative was hydrolyzed to its free acid form before administration, it lost its antimycobacterial activity, underscoring the importance of the ester as a prodrug for cellular uptake. cuni.cz

Similarly, the well-known antitubercular drug Pyrazinamide (B1679903) is considered a prodrug of pyrazinoic acid. nih.gov It requires conversion by a bacterial amidase to its active acidic form within the mycobacteria. This principle of intracellular activation is directly analogous to the potential role of this compound as a prodrug. The methyl ester can facilitate passage across cell membranes, after which intracellular esterases would cleave the ester, releasing the active 5-(trifluoromethyl)pyrazine-2-carboxylic acid. This strategy could be particularly beneficial for targeting intracellular pathogens or for improving the pharmacokinetic profile of the parent acid.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic methods for producing complex molecules like Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate. A primary future objective is the development of synthetic pathways that minimize waste, avoid hazardous reagents, and improve atom economy.

Key research directions include:

Catalysis with Earth-Abundant Metals: Exploring the use of catalysts based on earth-abundant metals like manganese or copper to replace precious metal catalysts (e.g., palladium) can lead to more sustainable and economical syntheses. nih.govacs.org For instance, manganese pincer complexes have been successfully used for the dehydrogenative coupling reactions to form pyrazines, generating only water and hydrogen gas as byproducts. nih.govacs.org

Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly green alternative, often proceeding under mild conditions (e.g., lower temperatures in aqueous or green solvents). nih.gov Lipases have been employed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine (B50134) esters, a transformation that could be adapted for the target molecule. nih.gov

Continuous Flow Chemistry: Continuous-flow systems offer enhanced safety, efficiency, and scalability compared to traditional batch processes. acs.orgacs.org Developing a flow synthesis for this compound could reduce reaction times and improve yield and purity. nih.govacs.orgacs.org

Alternative Solvents and Reaction Conditions: Research into replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a critical goal. researchgate.net Additionally, solvent-free reactions, potentially assisted by microwave irradiation, represent a promising avenue for reducing environmental impact. researchgate.netiarconsortium.org

Exploration of Novel Reaction Pathways and Catalytic Transformations

Beyond improving existing synthetic routes, a significant area of future research involves discovering new ways to synthesize and functionalize the this compound scaffold. This exploration aims to expand the chemical space accessible from this building block, enabling the creation of novel derivatives with enhanced properties.

Emerging trends in this area focus on:

C-H Functionalization: Direct C-H trifluoromethylation of heterocycles is a powerful tool that avoids the need for pre-functionalized starting materials. pnas.org Applying these methods could lead to more efficient syntheses of the target compound and its analogs.

Photoredox Catalysis: Visible-light photoredox catalysis offers mild conditions for initiating radical reactions, including trifluoromethylation. montclair.edunih.gov Investigating photocatalytic pathways could unlock new, previously inaccessible transformations.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as domino or cascade reactions, significantly improves efficiency. rsc.org Research could focus on developing cascade sequences that rapidly build molecular complexity starting from simpler precursors to yield the trifluoromethylated pyrazine core.

Copper-Catalyzed Transformations: Copper catalysis has proven highly effective for a wide range of trifluoromethylation reactions, including those involving alkenes and aryl boronic acids. nih.govbeilstein-journals.orgrsc.orgnih.govmit.edu Future work will likely expand the scope of copper-catalyzed methods to create C-CF₃ bonds on the pyrazine ring with high selectivity. nih.govbeilstein-journals.org

Advanced Functional Material Applications

While currently recognized primarily as a synthetic intermediate for pharmaceuticals and agrochemicals, the intrinsic properties of this compound suggest its potential for use in advanced functional materials. This remains a largely unexplored frontier.

Future research could investigate its application in:

Organic Electronics: The electron-withdrawing nature of both the pyrazine ring and the trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of derived materials. This property is desirable for n-type semiconductors used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs): The pyrazine nitrogen atoms and the carboxylate group can act as coordination sites (ligands) for metal ions. This makes the molecule a candidate for designing novel MOFs with tailored porosity, which could be used for gas storage, separation, or catalysis.

Photocatalysis: Porphyrin complexes incorporating pyrazine ligands have been investigated for their photocatalytic properties. mdpi.com Derivatives of this compound could be integrated into similar systems to modulate their electronic properties and enhance their catalytic activity for applications like pollutant degradation. mdpi.com

In-depth Mechanistic Studies through Advanced Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and rationally designing new ones. Advanced computational techniques, particularly Density Functional Theory (DFT), are powerful tools for elucidating complex reaction pathways, identifying transition states, and predicting reactivity. montclair.edumontclair.edu

Future computational studies on this compound should focus on:

Reaction Pathway Elucidation: Using DFT to model the step-by-step mechanism of key synthetic reactions, such as cyclocondensation or catalytic trifluoromethylation, can reveal energetic barriers and identify rate-limiting steps. montclair.eduresearchgate.net This knowledge allows for the targeted optimization of reaction conditions.

Catalyst Design: Computational screening can accelerate the discovery of new and more efficient catalysts. By modeling the interaction of the substrate with different catalyst candidates, researchers can predict catalytic activity before undertaking extensive experimental work.

Predicting Spectroscopic and Electronic Properties: DFT calculations can accurately predict spectroscopic data (e.g., NMR spectra) and electronic properties (e.g., HOMO/LUMO energies), which aids in the characterization of new compounds and helps guide the design of molecules for specific functional material applications. mdpi.comnih.govmdpi.combendola.comdntb.gov.ua

Understanding Non-covalent Interactions: Analyzing the subtle non-covalent interactions within the crystal structure can provide insights into the solid-state properties of the material, which is important for both drug development and materials science.

The table below summarizes the key future research directions.

| Research Area | Key Objectives & Approaches |

| 8.1 Green & Sustainable Synthesis | - Develop catalytic systems using earth-abundant metals (Mn, Cu).- Explore biocatalytic routes using enzymes (e.g., lipases).- Implement continuous-flow manufacturing processes.- Utilize environmentally benign solvents or solvent-free conditions. |

| 8.2 Novel Reaction Pathways | - Employ direct C-H functionalization to improve atom economy.- Investigate photoredox catalysis for mild reaction conditions.- Design efficient domino and cascade reaction sequences.- Expand the scope of copper-catalyzed trifluoromethylation reactions. |

| 8.3 Advanced Functional Materials | - Design derivatives for use as n-type semiconductors in organic electronics.- Utilize as a ligand for creating novel Metal-Organic Frameworks (MOFs).- Incorporate into photocatalytic systems for environmental applications. |

| 8.4 Computational Mechanistic Studies | - Use DFT to model reaction pathways and identify transition states.- Computationally screen and design more effective catalysts.- Predict electronic and spectroscopic properties to guide material design.- Analyze solid-state structures and intermolecular interactions. |

Q & A

Basic Question: What are the standard synthetic routes for Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, brominated pyrazine intermediates (e.g., methyl 5-(bromomethyl)pyrazine-2-carboxylate) can react with trifluoromethylating agents under reflux conditions. Key parameters include:

- Catalysts : Use of Pd/C for hydrogenolysis or MgO for deprotection .

- Solvents : Dichloromethane (DCM) or methanol for solubility and reaction efficiency .

- Temperature : Reactions often proceed at 60–75°C for 3–18 hours to achieve >80% yield .

Optimization involves monitoring via TLC and adjusting stoichiometry of trifluoromethyl sources (e.g., CF₃Cu) to minimize byproducts .

Advanced Question: How can crystallographic data discrepancies in this compound derivatives be resolved?

Answer:

Discrepancies in X-ray diffraction data (e.g., anomalous thermal parameters or occupancy conflicts) require advanced refinement strategies:

- SHELXL Refinement : Apply restraints for the trifluoromethyl group’s rotational disorder using ISOR and DELU commands .

- Twinned Data : For crystals with merohedral twinning, use the TWIN/BASF commands in SHELX to partition contributions from twin domains .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Basic Question: What spectroscopic methods are employed for structural confirmation of this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., δ ~8.5 ppm for pyrazine protons; δ ~165 ppm for carbonyl carbons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 240.57) and fragments (e.g., loss of COOCH₃) .

- IR Spectroscopy : Stretching vibrations at ~1720 cm⁻¹ (C=O) and ~1130 cm⁻¹ (C-F) validate functional groups .

Advanced Question: How can reaction mechanisms for trifluoromethyl group introduction be elucidated?

Answer:

Mechanistic studies involve:

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated analogs to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .

- DFT Calculations : Simulate transition states for trifluoromethylation using Gaussian09 with B3LYP/6-31G(d) basis sets to assess activation barriers .

- Trapping Intermediates : Use in situ IR or LC-MS to detect transient species (e.g., Cu-CF₃ complexes in cross-coupling reactions) .

Basic Question: What purification techniques are suitable for isolating this compound?

Answer:

- Chromatography : Silica gel column chromatography (hexane/EtOAc gradients) removes polar byproducts .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95% by HPLC) .

- Acid-Base Extraction : For carboxylate intermediates, adjust pH to 2–3 with HCl to precipitate products .

Advanced Question: How can structure-activity relationships (SAR) be explored for biological targets?

Answer:

- Analog Design : Synthesize derivatives with varied substituents (e.g., replacing CF₃ with Cl or CH₃) to assess potency .

- Molecular Docking : Use AutoDock Vina to model interactions with targets like NMDA receptors (PDB: 4TLM) .

- Biological Assays : Measure IC₅₀ in enzyme inhibition (e.g., urokinase plasminogen activator) or receptor binding assays .

Basic Question: What analytical challenges arise in quantifying this compound, and how are they addressed?

Answer:

- HPLC Co-Elution : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to resolve polar impurities .

- MS Signal Suppression : Employ internal standards (e.g., deuterated analogs) to correct matrix effects .

- Thermal Degradation : Store samples at −20°C and avoid prolonged exposure to light .

Advanced Question: How can electrophilic substitution reactions be directed on the pyrazine ring?

Answer:

The electron-withdrawing trifluoromethyl group deactivates the ring, favoring substitution at the 3-position:

- Nitration : Use HNO₃/H₂SO₄ at 0°C to introduce NO₂ groups .

- Sulfonation : React with ClSO₃H in DCM at rt, followed by hydrolysis to install -SO₃H .

- Halogenation : NBS in CCl₄ under UV light selectively brominates the 6-position .

Basic Question: What are the stability profiles of this compound under varying conditions?

Answer:

- Thermal Stability : Decomposes at >150°C (TGA data) via ester hydrolysis .

- Photostability : UV exposure (254 nm) induces ring-opening; store in amber vials .

- Hydrolytic Stability : Stable in neutral aqueous solutions (t₁/₂ > 1 month) but degrades rapidly at pH <2 or >10 .

Advanced Question: How can multi-step syntheses be streamlined for high-throughput applications?

Answer:

- Flow Chemistry : Use microreactors for bromination and esterification steps to reduce reaction times (e.g., 30 min vs. 18 h) .

- Automated Workstations : Integrate liquid handlers for parallel purification (e.g., Biotage Isolera) .

- In-Line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.